propyl2-amino-3-(furan-3-yl)propanoatehydrochloride

Description

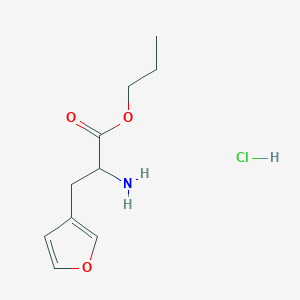

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a synthetic organic compound characterized by a propyl ester group, an amino acid backbone, and a furan-3-yl substituent. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.74 g/mol, and it is registered under CAS number 100368-89-6 . It is commonly utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, though specific therapeutic applications remain under investigation.

Properties

IUPAC Name |

propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-4-14-10(12)9(11)6-8-3-5-13-7-8;/h3,5,7,9H,2,4,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARYDFCFRWQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=COC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride typically involves the esterification of 2-amino-3-(furan-3-yl)propanoic acid with propanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis Building Block: Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is utilized in the synthesis of complex organic molecules. It serves as a precursor for various derivatives through oxidation, reduction, and substitution reactions .

- Chemical Reactions:

- Oxidation: Produces furan-2,3-dione derivatives.

- Reduction: Yields corresponding amines.

- Substitution: Leads to various substituted derivatives depending on the introduced substituent.

2. Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can engage in π-π interactions with aromatic residues.

- Neuroprotective Effects: Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties, potentially impacting mood and cognition.

3. Medicine:

- Therapeutic Properties: Research is ongoing into its anti-inflammatory and analgesic effects, positioning it as a candidate for pain management therapies. Its interaction with specific molecular targets may modulate biological activities relevant to inflammatory conditions .

- Potential Drug Development: As a modulator of TNF-alpha, the compound could play a role in developing treatments for autoimmune diseases .

4. Industry:

- Material Development: The compound is explored for its utility in developing novel materials with specific functional properties, contributing to advancements in various industrial applications.

Table 1: Summary of Chemical Reactions Involving Propyl 2-Amino-3-(Furan-3-yl)propanoate Hydrochloride

| Reaction Type | Product(s) | Description |

|---|---|---|

| Oxidation | Furan-2,3-dione derivatives | Involves converting the furan moiety into dione forms. |

| Reduction | Corresponding amines | Reduction process yielding amine derivatives. |

| Substitution | Various substituted derivatives | Formation of new compounds based on introduced substituents. |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Effects | Research Status |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | Ongoing studies |

| Analgesic | Pain relief mechanisms | Preliminary findings |

| Neuroprotection | Influence on neurotransmitter systems | Early-stage research |

Case Studies

Case Study 1: Neuroprotective Effects

In preliminary studies, propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride was tested for its neuroprotective effects in animal models. Results indicated that the compound may enhance cognitive function and reduce neuroinflammation, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Research involving the modulation of TNF-alpha by this compound showed promising results in reducing inflammation markers in vitro. This positions propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride as a candidate for further development into anti-inflammatory therapeutics.

Mechanism of Action

The mechanism of action of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Backbone Diversity: While the target compound features an amino ester scaffold, analogs like (R)-cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride lack an ester group, emphasizing amine-based structures .

Substituent Effects: The furan-3-yl group in the target compound offers electron-rich aromaticity, contrasting with the bulky 4-(tert-butyl)phenyl group in the methyl ester analog, which may hinder membrane permeability . The 4-methoxyphenyl and dimethylamino groups in Imp.

Stereochemical Considerations : The (S)-configuration in the methyl ester analog highlights the importance of chirality in receptor binding, whereas the target compound’s stereochemical data are unspecified .

Pharmacological and Industrial Relevance

- Target Compound: Limited direct pharmacological data exist, but its furan moiety is associated with antimicrobial and anti-inflammatory activities in related molecules .

- Methyl Ester Analog : The tert-butyl group may enhance metabolic stability, making it suitable for central nervous system (CNS) drug candidates .

- Imp. B () : As a venlafaxine impurity, it underscores the need for rigorous quality control in antidepressant manufacturing .

Biological Activity

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of various diseases influenced by oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a furan ring, an amino group, and a propanoate moiety. Its molecular structure is critical for its interaction with biological targets.

Research indicates that propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride may exert its biological effects through several mechanisms:

- Nrf2 Activation : The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a pivotal role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant response genes, thereby enhancing cellular resilience against oxidative damage .

- Inhibition of Protein Kinases : Similar compounds have demonstrated efficacy in inhibiting protein kinases such as Bruton’s Tyrosine Kinase (BTK), which is involved in various signaling pathways related to immune responses and cancer progression .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in managing conditions characterized by chronic inflammation.

Biological Activity Data

The biological activity of propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has been evaluated through various experimental studies. Below is a summary table of key findings:

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride:

- Chronic Obstructive Pulmonary Disease (COPD) : A study investigated the effects of Nrf2 activators on COPD patients, demonstrating that such compounds could significantly improve lung function and reduce exacerbations by modulating oxidative stress pathways .

- Kidney Diseases : In animal models of acute kidney injury (AKI), treatment with Nrf2 activators resulted in decreased markers of renal injury and improved renal function, suggesting a protective role against oxidative damage .

- Cancer Models : Research involving lymphoma cell lines showed that compounds inhibiting BTK led to reduced tumor growth and enhanced apoptosis, indicating potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves esterification of 2-amino-3-(furan-3-yl)propanoic acid with propanol under acidic conditions, followed by hydrochlorination. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical for achieving >95% purity .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in chloroform:methanol 9:1) and confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to verify the propyl ester group (δ ~4.1 ppm for -OCH₂CH₂CH₃) and furan protons (δ ~7.4-7.6 ppm) .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm .

- Solubility/Stability : Hydrochloride salt enhances aqueous solubility (tested in PBS, pH 7.4). Stability studies (25°C, 60% RH) show no degradation over 30 days .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Intermediate for Drug Development : Used in synthesizing analogs targeting enzyme inhibition (e.g., acetylcholinesterase) or receptor modulation .

- Biological Studies : Investigates interactions with proteins via fluorescence quenching assays or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How does enantiomeric purity impact the biological activity of propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride?

- Methodology :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Activity comparisons (e.g., IC₅₀ values) reveal (S)-enantiomers often exhibit higher potency in enzyme inhibition assays .

- Stereochemical Control : Optically pure starting materials (e.g., (S)-2-amino acids) ensure enantioselective synthesis .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Methodology :

- pH-Dependent Degradation Studies : Use LC-MS to identify degradation products (e.g., hydrolyzed propyl ester at pH >8). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

- Buffer Compatibility : Test solubility and stability in biologically relevant buffers (e.g., Tris-HCl, pH 7–9) to reconcile conflicting literature reports .

Q. How can researchers elucidate the compound’s interaction with biological targets using computational and experimental approaches?

- Methodology :

- Molecular Docking : Simulate binding to targets (e.g., BChE) using AutoDock Vina. Validate with SPR or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to predict in vivo behavior .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.